molecular formula C14H18O B14053261 1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol

1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol

Cat. No.: B14053261
M. Wt: 202.29 g/mol
InChI Key: YGNGSGRMAONHFF-UHFFFAOYSA-N
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Description

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a hydroxyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol typically involves the hydrogenation of biphenyl derivatives under specific conditions. One common method involves the catalytic hydrogenation of biphenyl in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction of the aromatic rings to tetrahydro derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: SOCl2, PBr3, and other halogenating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated biphenyl derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenamine, 1,2,3,4-tetrahydro-: Similar in structure but contains an amine group instead of a hydroxyl group.

    1-Naphthalenol, 1,2,3,4-tetrahydro-: Similar in structure but lacks the ethan-1-ol moiety.

    Naphthalene, 1,2,3,4-tetrahydro-: Similar in structure but lacks the hydroxyl group.

Uniqueness

1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol is unique due to the presence of both a biphenyl core and a hydroxyl group attached to an ethan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)phenyl]ethanol

InChI

InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h5-7,9-11,15H,2-4,8H2,1H3

InChI Key

YGNGSGRMAONHFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2=CCCCC2)O

Origin of Product

United States

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